n-(2-(1h-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine
Description
N-(2-(1H-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at the 4-position and a 2-(1H-pyrazol-1-yl)ethylamine moiety at the 2-position. The methoxy group enhances solubility and modulates electronic properties, while the pyrazole-ethylamine linker facilitates interactions with hydrophobic binding pockets in enzyme active sites. Such compounds are often synthesized via nucleophilic substitution or coupling reactions involving chloropyrimidine intermediates .
Properties
Molecular Formula |
C10H13N5O |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-methoxy-N-(2-pyrazol-1-ylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H13N5O/c1-16-9-3-5-11-10(14-9)12-6-8-15-7-2-4-13-15/h2-5,7H,6,8H2,1H3,(H,11,12,14) |
InChI Key |
XXPYNEMPLMZYNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)NCCN2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Ethyl Linker: The ethyl linker can be introduced through alkylation reactions using ethyl halides or ethyl sulfonates.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by cyclization of appropriate amidine or guanidine derivatives with β-dicarbonyl compounds.
Final Coupling: The final step involves coupling the pyrazole and pyrimidine intermediates through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Oxidation: Formation of hydroxyl, carbonyl, or carboxyl derivatives.
Reduction: Formation of amines, alcohols, or alkanes.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives.
Scientific Research Applications
N-(2-(1H-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactivity.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Methoxy vs. 4-Chloro Derivatives
- Target Compound : The 4-methoxy group is electron-donating, improving solubility and metabolic stability compared to halogenated analogs.
- 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS 1462286-01-6) : The chloro substituent acts as a leaving group, enabling further functionalization (e.g., Suzuki couplings). This compound is a key intermediate in drug discovery pipelines .
5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 21)
- Features a 5-chloro and 4-(dimethylpyrazolyl) substitution.
Linker and Heterocyclic Modifications
Ethyl-Pyrazole vs. Pyrrolidinyl Linkers
- (R)-N-(6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-pyrimidin-4-yl)pyrimidin-2-amine (Compound 11): The pyrrolidinyl linker introduces conformational rigidity and hydrogen-bonding capacity, critical for adenosine receptor targeting .
Sulfonyl and Thiophene Derivatives
- N-[2-(4-(1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrazol-3-yl)phenoxy)ethyl]-N-methylpyridin-2-amine: The sulfonyl group enhances metabolic stability and bioavailability, while the pyridinamine moiety engages in π-π stacking interactions .
- N-methyl-N-(2-{4-[1-(thiophene-2-carbonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine: The thiophene-carbonyl group introduces electron-withdrawing effects, altering electronic distribution and binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
